H-89 Dihydrochloride

概要

準備方法

合成経路と反応条件

H 89 ジハイドロクロリドの合成には、特定の条件下で 5-イソキノリンスルホンアミドと p-ブロモシンナミルアミンを反応させることが含まれます。 この反応は通常、ジメチルスルホキシド(DMSO)などの溶媒を必要とし、目的の生成物が生成されるように制御された温度で行われます .

工業生産方法

H 89 ジハイドロクロリドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の均一性と品質を確保するために、高純度の試薬と高度な機器の使用が含まれます。 この化合物は通常、保管と取り扱いを容易にするために凍結乾燥粉末の形で製造されます .

化学反応の分析

反応の種類

H 89 ジハイドロクロリドは、臭素原子やスルホンアミド基などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます .

一般的な試薬と条件

H 89 ジハイドロクロリドを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応は通常、DMSO やエタノールなどの溶媒中で、制御された温度で行われます .

生成される主な生成物

H 89 ジハイドロクロリドの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応はスルホン酸誘導体を生成する可能性があり、一方、還元反応はアミン誘導体の生成につながる可能性があります .

科学研究での用途

H 89 ジハイドロクロリドは、科学研究で幅広い用途を持っています。

科学的研究の応用

Cancer Research

H-89 has been employed in cancer studies to investigate the role of PKA in tumor progression and metastasis. It has been shown to enhance apoptosis in certain cancer cell lines when combined with radiation therapy, suggesting its potential as an adjunctive treatment in cancer therapies .

Neurobiology

In neurobiological studies, H-89 is used to explore the signaling pathways involved in neuronal survival and differentiation. For example, it has been demonstrated to enhance the survival and clonogenicity of human embryonic stem cells (ESCs) through inhibition of Rho-associated protein kinase (ROCK), which is crucial for cell adhesion and migration .

Cardiovascular Research

H-89 has also been applied in cardiovascular research to study its effects on cardiac myocytes. It helps elucidate the signaling pathways associated with cardiac hypertrophy and heart failure by inhibiting PKA-mediated phosphorylation events that lead to pathological changes in cardiac cells .

Pain Management Studies

Research indicates that H-89 exhibits antinociceptive properties, making it a candidate for pain management studies. Its role in modulating pain pathways through PKA inhibition provides insights into developing new analgesics .

Case Study 1: H-89 in Cancer Therapy

A study investigated the effects of H-89 on human breast cancer cells under hypoxic conditions. The results indicated that H-89 treatment significantly reduced cell viability and induced apoptosis via PKA-dependent mechanisms, highlighting its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Neuroprotective Effects

In a rat model of neuroinflammation induced by lipopolysaccharide (LPS), administration of H-89 resulted in decreased expression levels of phosphorylated TRPV1 channels, suggesting its utility in managing neuroinflammatory responses and potential applications in neurodegenerative diseases .

Data Tables

作用機序

H 89 ジハイドロクロリドは、PKA の触媒サブユニットの ATP 結合部位を競合的に阻害することで効果を発揮します。この阻害は、PKA 基質のリン酸化を阻止し、PKA 媒介シグナル伝達経路を混乱させます。 この化合物は、タンパク質キナーゼ G(PKG)やタンパク質キナーゼ C(PKC)など、他のキナーゼに対しても中等度の阻害効果を示します .

類似の化合物との比較

類似の化合物

H 8: N-[2-(メチルアミノ)エチル]-5-イソキノリンスルホンアミド、H 89 ジハイドロクロリドと比較して PKA の阻害が弱い.

KT 5720: 化学構造が異なるが、同様の阻害効果を持つ別の PKA 阻害剤.

Rp-cAMPS: キナーゼの活性化を阻止することにより PKA を阻害する環状 AMP アナログ.

独自性

H 89 ジハイドロクロリドは、PKA 阻害剤として高い特異性と効力を有するため、独自のものです。 H 8 より 30 倍強力で、他のキナーゼに対しても幅広い阻害効果を示し、キナーゼ研究において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

KT 5720: Another PKA inhibitor with a different chemical structure but similar inhibitory effects.

Rp-cAMPS: A cyclic AMP analog that inhibits PKA by preventing the activation of the kinase.

Uniqueness

H 89 dihydrochloride is unique due to its high specificity and potency as a PKA inhibitor. It is 30 times more potent than H 8 and exhibits a broader range of inhibitory effects on other kinases, making it a valuable tool in kinase research .

生物活性

H-89 dihydrochloride is a potent, selective, and reversible inhibitor of protein kinase A (PKA), with significant implications in various biological processes. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

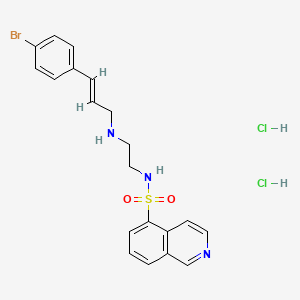

- Chemical Name : N-[2-[[3-(4-Bromophenyl)-2-propenyl]amino]ethyl]-5-isoquinolinesulfonamide dihydrochloride

- Molecular Weight : 519.28 g/mol

- CAS Number : 127243-85-0

- Solubility : Soluble in DMSO and ethanol

H-89 primarily inhibits PKA by competing with ATP for binding to the kinase's catalytic subunit. The IC50 value for PKA inhibition is approximately 50 nM, indicating high potency. Additionally, H-89 has inhibitory effects on other kinases such as S6K1, MSK1, ROCKII, and PKBα, with IC50 values ranging from 80 to 270 nM for these kinases .

Biological Activities

- Antinociceptive Activity : H-89 exhibits antinociceptive properties, making it a candidate for pain management therapies .

- Enhancement of Stem Cell Survival : Research indicates that H-89 enhances the survival and clonogenicity of dissociated human embryonic stem cells (ESCs) through inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) .

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : H-89 has been shown to inhibit TGF-β-induced EMT in retinal cells, suggesting a protective role in proliferative vitreoretinopathy (PVR) models .

- Reduction of Chlamydia Inclusion Growth : Studies have demonstrated that H-89 can inhibit the growth of Chlamydia inclusions in infected cells, highlighting its potential as an antimicrobial agent .

- Impact on TRPV1 Expression : In vivo studies indicate that H-89 affects TRPV1 expression and phosphorylation in the hypothalamus during lipopolysaccharide (LPS)-induced fever responses .

Table 1: Summary of Biological Activities and IC50 Values

| Biological Activity | Target Kinase | IC50 (nM) |

|---|---|---|

| Protein Kinase A Inhibition | PKA | 50 |

| Inhibition of S6K1 | S6K1 | 80 |

| Inhibition of MSK1 | MSK1 | 120 |

| Inhibition of ROCKII | ROCKII | 270 |

| Antinociceptive Activity | - | - |

| Enhancement of ESC Survival | - | - |

| Inhibition of EMT | - | - |

| Reduction of Chlamydia Growth | - | - |

Case Studies

- Proliferative Vitreoretinopathy : A study involving rat models demonstrated that H-89 treatment protected against structural changes in the retina and preserved vision function by inhibiting PKA activation related to TGF-β signaling pathways .

- Chlamydia Infection : Research indicated that H-89 effectively reduced the size of Chlamydia inclusions in HeLa cells, suggesting its potential utility in treating infections caused by this pathogen .

特性

IUPAC Name |

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELOGQJVGPIKAM-WTVBWJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrCl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does H-89 dihydrochloride exert its effects at the cellular level?

A1: this compound acts as a competitive inhibitor of ATP for the catalytic subunit of PKA. [, , ] By binding to PKA, this compound prevents the phosphorylation of downstream target proteins, ultimately disrupting PKA-dependent signaling pathways. This inhibition has been observed to impact various cellular functions, including adipocyte browning [], neuroprotection after traumatic brain injury [], and autophagy regulation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。